

Application Note: Gas Chromatography Analysis of Butyl Sorbate

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Compound of Interest

Compound Name: *Butyl sorbate*

CAS No.: 7367-78-4

Cat. No.: B1277391

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Abstract

This application note details a robust and reliable gas chromatography (GC) method for the quantitative analysis of **butyl sorbate**. **Butyl sorbate** is an antimicrobial preservative used in various pharmaceutical and cosmetic preparations. The described protocol utilizes a flame ionization detector (GC-FID) for sensitive and accurate quantification. This method is suitable for quality control, stability studies, and formulation development.

Introduction

Butyl sorbate, the butyl ester of sorbic acid, is an effective preservative against molds, yeasts, and bacteria. Its determination in product formulations is crucial to ensure product quality and stability. Gas chromatography offers a specific and sensitive method for the analysis of volatile and semi-volatile compounds like **butyl sorbate**.^[1] This application note provides a comprehensive protocol for the GC-FID analysis of **butyl sorbate**, including sample preparation, chromatographic conditions, and method validation parameters. The method is

designed to be stability-indicating, capable of separating **butyl sorbate** from potential degradation products.[2][3]

Experimental Protocol

Instrumentation and Materials

- Gas Chromatograph: Agilent 7890B GC system (or equivalent) equipped with a Flame Ionization Detector (FID).
- Column: Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
- Carrier Gas: Helium (99.999% purity).
- Gases for FID: Hydrogen and compressed air.
- Software: Agilent OpenLab CDS (or equivalent).
- Vials: 2 mL amber glass vials with PTFE/silicone septa.
- Solvents and Reagents: Methanol (HPLC grade), **Butyl Sorbate** reference standard (>98% purity).

Preparation of Standard Solutions

- Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of **butyl sorbate** reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The sample preparation method should be adapted based on the sample matrix. Below is a general procedure for a semi-solid formulation (e.g., cream or ointment).

- Accurately weigh approximately 1 g of the sample into a 50 mL centrifuge tube.

- Add 20 mL of methanol to the tube.
- Vortex for 5 minutes to disperse the sample.
- Sonication for 15 minutes in an ultrasonic bath to ensure complete extraction of **butyl sorbate**.
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial.
- Transfer 1 mL of the filtered extract into a GC vial for analysis.

GC-FID Operating Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of **butyl sorbate**.

Parameter	Condition
Inlet	
Injection Mode	Split (Split Ratio 20:1)
Inlet Temperature	250 °C
Injection Volume	1 µL
Column	
Column Type	Agilent J&W DB-5ms (or equivalent)
Dimensions	30 m x 0.25 mm ID, 0.25 µm film thickness
Oven	
Initial Temperature	100 °C, hold for 2 minutes
Temperature Ramp	15 °C/min to 250 °C, hold for 5 minutes
Carrier Gas	
Gas	Helium
Flow Rate	1.2 mL/min (Constant Flow)
Detector	
Detector Type	Flame Ionization Detector (FID)
Detector Temperature	300 °C
Hydrogen Flow	30 mL/min
Air Flow	300 mL/min
Makeup Gas (Helium)	25 mL/min

Data Presentation

The following tables present the quantitative data obtained from the method validation, demonstrating its suitability for the intended purpose.

Table 1: Retention Time and Peak Characteristics

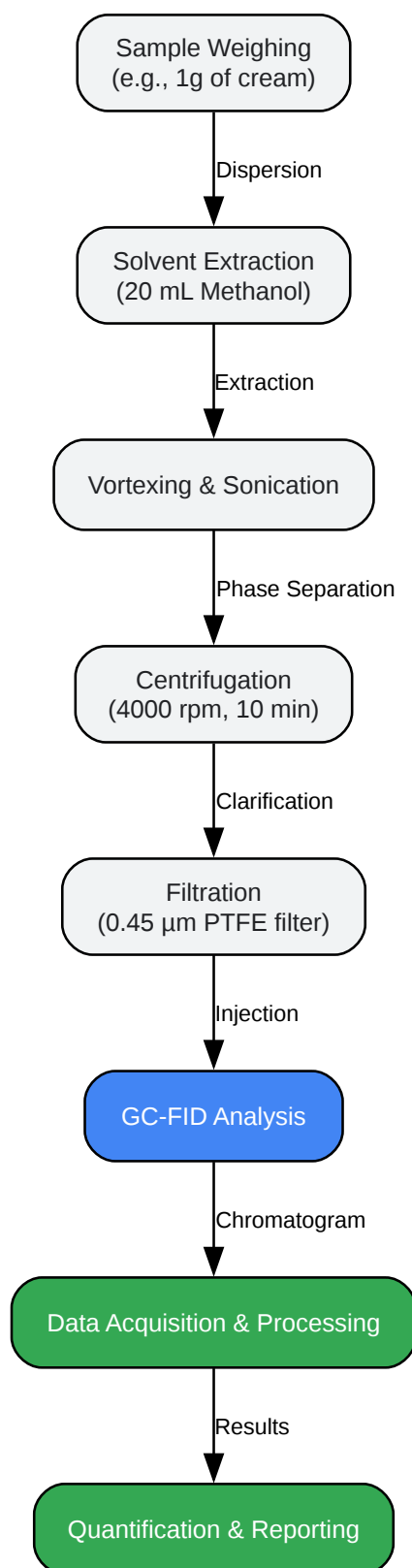
Analyte	Retention Time (min)	Tailing Factor	Theoretical Plates
Butyl Sorbate	~8.5	1.1	>50000

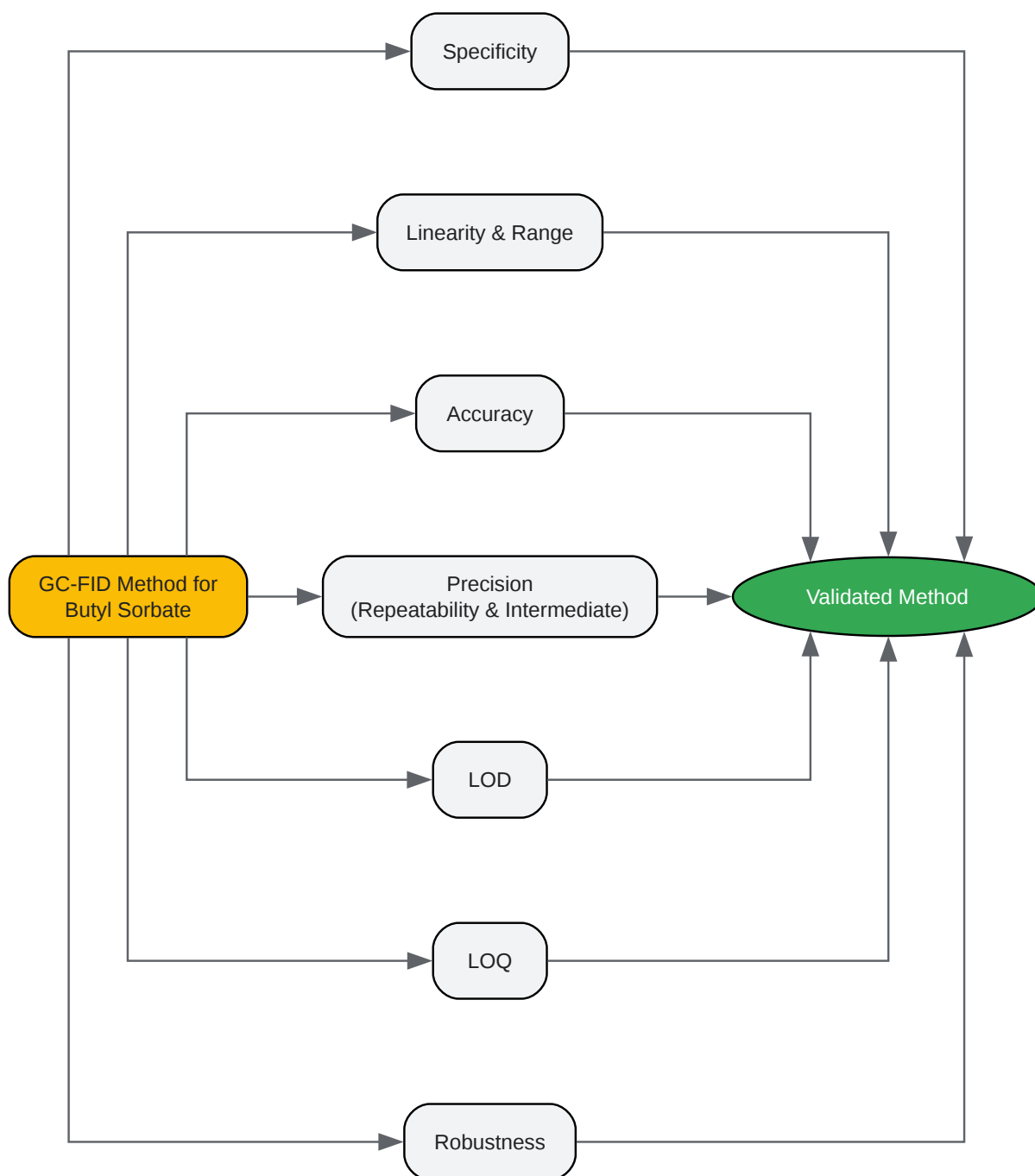
Table 2: Method Validation Data

Parameter	Result
Linearity	
Range	1 - 100 µg/mL
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD)	0.3 µg/mL
Limit of Quantification (LOQ)	1.0 µg/mL
Precision	
Repeatability (%RSD, n=6)	< 2.0%
Intermediate Precision (%RSD, n=6)	< 3.0%
Accuracy (Recovery)	
Spiked at 50%	98.5% - 101.2%
Spiked at 100%	99.1% - 100.8%
Spiked at 150%	98.9% - 101.5%

Mandatory Visualizations

Workflow for GC Analysis of Butyl Sorbate





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